molecular formula CH4ClN B105550 N-Chloromethanamine CAS No. 6154-14-9

N-Chloromethanamine

Cat. No. B105550
CAS RN: 6154-14-9
M. Wt: 65.5 g/mol
InChI Key: QXJIABOUHLYVHP-UHFFFAOYSA-N
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Description

N-Chloromethanamine is not directly mentioned in the provided papers. However, the papers discuss various chlorinated compounds and chloramines, which are related to the topic of N-Chloromethanamine. Chloramines, in general, are compounds that contain the N-Cl bond and are known for their use as disinfectants and in organic synthesis .

Synthesis Analysis

The synthesis of chloramines and related compounds can involve the reaction of amines with chlorinating agents. For example, N-chloramines can be generated and reacted immediately in a continuous-flow approach, avoiding the need for isolation due to their instability . The synthesis of N-chloramines can also involve the reaction of hypochlorous acid with primary and secondary amines .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be quite diverse. For instance, the crystal structure of N-[2-(chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, showing specific interatomic distances and angles . Although this does not directly describe N-Chloromethanamine, it provides insight into the structural analysis of related chlorinated amines.

Chemical Reactions Analysis

Chlorinated compounds can participate in various chemical reactions. For example, chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles in certain fungi . Chloramines are known to be reactive intermediates in organic synthesis, such as in the preparation of amines, amides, and imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloramines and related compounds are influenced by their molecular structure. Chloramines are typically unstable and can decompose or rearrange, which is why they are often used immediately after preparation . The presence of chlorinated compounds can also affect the formation of byproducts such as trihalomethanes and haloacetic acids during chlorination processes .

Relevant Case Studies

Case studies involving chlorinated compounds include the formation of byproducts during chlorination in the presence of humic acid and nitrogenous organic compounds , and the use of chloromethane as a methyl donor in fungal biosynthesis . Additionally, the reactivity of chlorinated compounds with electrophilic metal centers has been studied, as seen in the formation of a complex containing a μ2-acac-O,O′ bridging ligand and a coordinated dichloromethane .

Scientific Research Applications

1. Disinfection and Water Treatment

N-Chloromethanamine plays a significant role in the field of water treatment and disinfection. Its application in chloramination, a process often used to reduce the production of regulated disinfection by-products (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs), is well-documented. However, this process can lead to the formation of N-nitrosamines, including N-nitrosodimethylamine (NDMA), a probable human carcinogen (Le Roux, Gallard, & Croué, 2011). Additionally, the use of N-Chloromethanamine in water disinfectant formulations, such as agent I (3-chloro-4, 4-dimethyl-2-oxazolidinone), has been shown to be safer compared to calcium hypochlorite in terms of producing toxic trihalomethanes, especially in water containing organic load (Worley, Burkett, & Price, 1984).

2. Antimicrobial Applications

N-Chloromethanamine has been explored for its antimicrobial properties. The sterically hindered amine monomer 4-[3-triethoxysilylpropoxyl]-2,2,6,6-tetramethylpiperidine, when exposed to dilute sodium hypochlorite, forms a stable N-Cl bond. This bond provides antimicrobial function to materials like silica gel, cotton, and polyurethane, indicating potential applications in water treatment and medical applications (Barnes et al., 2007).

3. Chemistry and Industrial Applications

In industrial and chemical contexts, N-Chloromethanamine's properties and reactions are of interest. For example, the chemistry of chloramines and bromamines, both of which are types of N-Halamines where halogen is attached to nitrogen, is significant. These compounds have commercial importance, being used in bleaching, disinfecting, and sanitizing applications. Their diverse reaction mechanisms make them crucial in water treatment and as industrial process intermediates (Wojtowicz, 2000).

4. Environmental and Health Impact Studies

There is ongoing research into the environmental and health impacts of N-Chloromethanamine and its related compounds. Studies have explored the carcinogenic potential of chlorinated water and the role of chloramines in this context, assessing the risk associated with exposure to various disinfection by-products (Dunnick & Melnick, 1993). Similarly, the toxicological aspects of trihalomethanes, which can form as by-products of water chlorination involving N-Chloromethanamine, have been systematically reviewed to understand their impact on human health (Medeiros et al., 2019).

Safety And Hazards

When handling N-Chloromethanamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

N-chloromethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClN/c1-3-2/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJIABOUHLYVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210528
Record name Methanamine, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chloromethanamine

CAS RN

6154-14-9
Record name Methanamine, N-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
AJ Blacker, KE Jolley - Beilstein Journal of Organic Chemistry, 2015 - beilstein-journals.org
… Due to the volatility of N-benzyl-N-chloromethanamine the product was not isolated and was instead obtained as a solution in toluene (1 M, quantitative yield) by separation of the …
Number of citations: 15 www.beilstein-journals.org
P Groner, H Nanaie, JR Durig - Journal of Molecular Structure, 1987 - Elsevier
… + 0.003 A for N-chloromethanamine, C1(CH3)NH [6], and 1.759 f 0.002 A for trichloroamine, NC13 [7]. Since the substitution of a methyl group in N-chloromethanamine for a hydrogen …
Number of citations: 24 www.sciencedirect.com
C Han, H Zhao, M Dong, YD Liu… - … Science: Processes & …, 2019 - pubs.rsc.org
… 1, N-chloromethanamine (NCMA) is first generated in N-chlorination of MA by hypochlorous acid assisted by water molecules, and for the number of explicit water molecules (n) being 0…
Number of citations: 13 pubs.rsc.org
MR Suissa, C Rømming, J Dale - Chemistry–A European …, 1999 - Wiley Online Library
… Methanimine has been obtained by gas-phase elimination of HCl from N-chloromethanamine or by flash vacuum thermolysis of 2-azabicyclo[2.2.n]alkenes.[14] The NMR spectrum of …
K Kuchitsu - Structure of free polyatomic molecules: basic data, 1998 - Springer
The structure of the COz unit was supposed to be unchanged on complex formation. The structure cal1ed here ro is determined from the Ao and Co rotational constants. Since the …
Number of citations: 1 link.springer.com
Y Liu, W Liu, S Yu, Q Wang, M Liu… - Journal of Medicinal …, 2022 - ACS Publications
… Subsequently, their carbonyl structures were further epoxidated to produce the intermediates 12a, 12b, and 12c-1/2), and the nucleophile N-chloromethanamine was introduced for ring-…
Number of citations: 2 pubs.acs.org
J Pola, A Lyčka, LE Guselnikov… - Journal of the Chemical …, 1992 - pubs.rsc.org
… The intermediary methanimine can also be obtained by thermolysis of N-chloromethanamine,15 azetidine,'"?" 2-azabicyclo[ 2.2.41alkenesl5 or methyl azide ; 16 methanimine is known …
Number of citations: 10 pubs.rsc.org
MB Smith - 2010 - taylorfrancis.com
Based on the premise that many, if not most, reactions in organic chemistry can be explained by variations of fundamental acid-base concepts, Organic Chemistry: An Acid-Base …
Number of citations: 97 www.taylorfrancis.com
CNH CH - Journal of the Chemical Society: Chemical …, 1992 - Royal Society of Chemistry.
Number of citations: 0

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